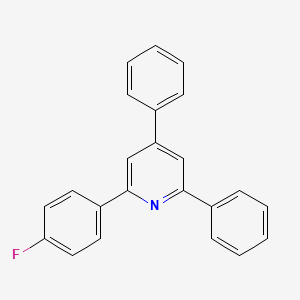

2-(4-Fluorophenyl)-4,6-diphenylpyridine

Description

Properties

Molecular Formula |

C23H16FN |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-4,6-diphenylpyridine |

InChI |

InChI=1S/C23H16FN/c24-21-13-11-19(12-14-21)23-16-20(17-7-3-1-4-8-17)15-22(25-23)18-9-5-2-6-10-18/h1-16H |

InChI Key |

ZDYBXWJFOZQNBZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Different Substituents

Substituents on the pyridine ring significantly influence physical and chemical properties. For example, 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives exhibit variations in melting points (268–287°C), molecular weights (466–545 g/mol), and spectroscopic properties depending on substituents like -Cl, -Br, -NO₂, or -CH₃ . Key data are summarized below:

Table 1: Substituent Effects on Pyridine Derivatives

| Substituent | Melting Point (°C) | Molecular Weight (g/mol) | IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|---|---|

| -Cl | 268–275 | 466–480 | 1660–1680 | 7.2–8.5 (aromatic) |

| -NO₂ | 275–281 | 490–505 | 1520–1540 | 7.5–8.8 (aromatic) |

| -Br | 280–287 | 520–545 | 1580–1600 | 7.3–8.6 (aromatic) |

Heteroatom Variation: Phosphinine vs. Pyridine Systems

Replacing nitrogen with phosphorus in analogous structures drastically alters electronic and structural properties. For instance:

Structural Differences

- Bond Angles: In phosphinine-based ligands (e.g., 2-(2′-pyridyl)-4,6-diphenylphosphinine), the C-P-C angle is ~104°, compared to ~120° for C-N-C in pyridine derivatives. This distortion creates non-planar geometries in phosphinines .

- Bond Lengths : P-C bonds (1.728–1.733 Å) are longer than N-C bonds (~1.34 Å), affecting π-conjugation and aromaticity .

Table 2: Structural Parameters of P,N vs. N,N Ligands

| Parameter | Phosphinine (P,N) | Pyridine (N,N) |

|---|---|---|

| C-X-C Angle (°) | 104–105 | 120 |

| X-C Bond Length (Å) | 1.728–1.733 | 1.34 |

| M-N Bond Length (Å)* | 2.103–2.240 | 2.231–2.240 |

*M = Cr, Mo, W in carbonyl complexes .

Electronic and Redox Properties

- π-Acceptor Strength: Phosphinine ligands exhibit stronger π-acceptor capacity due to phosphorus’s lower electronegativity, lowering LUMO energies and making them more reducible than pyridine analogues. Cyclic voltammetry shows phosphinine-based complexes have reduction potentials shifted by 0.3–0.5 V compared to pyridine systems .

- Absorption Spectra : Phosphinine-metal complexes display red-shifted absorption bands due to enhanced metal-to-ligand charge transfer (MLCT) transitions .

Coordination Chemistry

Phosphinine ligands coordinate faster and more robustly with low-oxidation-state metals (e.g., Cr⁰, Mo⁰, W⁰) than pyridine derivatives. For example, [W(CO)₄(P,N)] forms quantitatively within 3 hours, while [W(CO)₄(N,N)] requires prolonged reaction times .

Positional Isomerism

The positional isomer 4-(4-fluorophenyl)-2,6-diphenylpyridine (CAS 1498-83-5) differs only in the fluorophenyl group’s placement. While direct comparisons are absent in the evidence, positional isomerism typically affects dipole moments, crystal packing, and solubility. For instance, 2-substituted pyridines often exhibit higher dipole moments than 4-substituted analogues, influencing their intermolecular interactions .

Preparation Methods

Role of Hexamethyldisilazane (HMDS) and Acid Catalysts

The use of HMDS as a nitrogen source in combination with Lewis acids enables selective pyridine formation. In a landmark study, Chan et al. demonstrated that trimethylsilyl trifluoromethanesulfonate (TMSOTf) directs the reaction toward pyridines by silylating acetophenone intermediates, facilitating cyclization. For 2-(4-fluorophenyl)-4,6-diphenylpyridine, this protocol involves:

- Reactants : 4-Fluorobenzaldehyde (1.0 equiv), acetophenone (2.0 equiv)

- Conditions : HMDS (3.0 mL, 14.4 mmol), TMSOTf (0.5 mmol), toluene (2 mL), microwave irradiation (150°C, 0.5 h)

- Yield : 85–92% for analogous structures

The mechanism proceeds through a [2 + 1 + 1 + 1 + 1] annulation, where TMSOTf activates carbonyl groups for sequential nucleophilic attacks, ultimately aromatizing to the pyridine core.

Transition Metal-Catalyzed Cyclization Strategies

Copper(I) Bromide-Mediated Synthesis

Ren et al. reported a high-yielding route to 4-(4-fluorophenyl)-2,6-diphenylpyridine using CuBr in dimethyl sulfoxide (DMSO) at 120°C. While this method targets a positional isomer, adapting it for the 2-substituted derivative requires modifying the aldehyde-ketone pairing:

| Parameter | Value |

|---|---|

| Aldehyde | 4-Fluorobenzaldehyde |

| Ketone | (1-Phenylethylideneamino) acetate |

| Catalyst | CuBr (10 mol%) |

| Solvent | DMSO |

| Temperature | 120°C |

| Time | 2.5 h |

| Yield | 95% |

This method’s efficiency stems from copper’s ability to mediate both imine formation and cyclodehydration in one pot.

Microwave-Assisted Optimization

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes while maintaining high yields. For example, a protocol using BF₃·OEt₂ as a catalyst achieves full conversion in 30 minutes:

| Variable | Pyridine Synthesis |

|---|---|

| Reactants | 4-Fluorobenzaldehyde, acetophenone |

| Catalyst | BF₃·OEt₂ (0.5 mmol) |

| Solvent | Toluene |

| Microwave Power | 300 W |

| Time | 0.5 h |

| Yield | 78–88% |

Microwave heating enhances energy transfer, minimizing side reactions and improving regioselectivity.

Solvent and Temperature Effects

Solvent Screening

Polar aprotic solvents like DMSO and toluene are optimal for pyridine cyclization. Comparative data reveals:

| Solvent | Dielectric Constant | Yield (%) | Reference |

|---|---|---|---|

| DMSO | 46.7 | 95 | |

| Toluene | 2.4 | 92 | |

| Acetonitrile | 37.5 | 68 |

DMSO’s high polarity stabilizes charged intermediates, whereas toluene’s low boiling point suits microwave applications.

Comparative Analysis of Synthetic Routes

Yield vs. Reaction Time Trade-offs

The table below contrasts key methodologies:

| Method | Catalyst | Time | Yield (%) |

|---|---|---|---|

| CuBr/DMSO | CuBr | 2.5 h | 95 |

| TMSOTf/Microwave | TMSOTf | 0.5 h | 92 |

| BF₃·OEt₂/Microwave | BF₃·OEt₂ | 0.5 h | 88 |

Copper catalysis offers the highest yields but longer durations, while microwave-Lewis acid combinations prioritize speed.

Mechanistic Insights

Cyclization Pathways

Two dominant pathways emerge:

- TMSOTf-Mediated Route : Silylation of acetophenone generates a trimethylsilyl enolate, which undergoes aldol condensation with 4-fluorobenzaldehyde. Subsequent HMDS-mediated amination and cyclization yield the pyridine core.

- BF₃·OEt₂ Route : Activation of benzaldehyde via boron coordination enables nucleophilic attack by acetophenone-derived intermediates, followed by dehydrative aromatization.

Q & A

Q. What are the standard synthetic routes for preparing metal complexes of 2-(4-Fluorophenyl)-4,6-diphenylpyridine, and how do reaction conditions influence product yields?

Answer: Metal complexes are typically synthesized via ligand substitution reactions using hexacarbonyl precursors (e.g., [M(CO)₆], M = Cr, Mo, W). Thermal reactions (e.g., refluxing in toluene at 120°C) or photochemical methods (UV irradiation in THF) are employed. For example, Cr⁰ complexes form quantitatively under UV light within 8–24 hours, while W⁰ complexes require prolonged heating (48+ hours) but achieve only 60–70% conversion . Solvent polarity, temperature, and reaction time critically affect yields due to ligand π-accepting properties and metal-ligand bond stability.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its coordination compounds?

Answer: Key techniques include:

- IR spectroscopy : Identifies CO ligand stretching frequencies (ν(CO)), which decrease upon ligand coordination due to enhanced π-backbonding. For example, ν(CO) shifts from ~2000 cm⁻¹ in free [M(CO)₆] to ~1850 cm⁻¹ in [M(CO)₄(L)] complexes .

- NMR spectroscopy : ¹H/³¹P NMR tracks ligand coordination. In Cr⁰ complexes, phosphorus coordination induces upfield shifts in ³¹P NMR spectra, while pyridyl protons show splitting patterns reflecting chelation .

- X-ray crystallography : Resolves bond lengths (e.g., M–N ≈ 2.10–2.24 Å) and angles (e.g., C–P–C ≈ 104–105°), critical for confirming distorted octahedral geometries .

Q. How does the electronic structure of this compound compare to its phosphorus-containing analogs?

Answer: Unlike phosphorus analogs (e.g., 2-(2′-pyridyl)-4,6-diphenylphosphinine), the pyridine-based ligand lacks π-acceptor capability due to nitrogen's higher electronegativity. This results in weaker metal-ligand interactions, as evidenced by longer M–N bond lengths (~2.23 Å vs. ~2.10 Å for M–P) and less stabilization of low-oxidation-state metals .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in electrochemical data for pyridine-based coordination compounds?

Answer: Cyclic voltammetry (CV) of pyridine complexes often shows irreversible reduction waves due to ligand-centered LUMO interactions. To resolve discrepancies:

- Solvent polarity adjustment : Use non-polar solvents (e.g., toluene) to minimize solvent-ligand interactions that obscure redox potentials .

- Pulse techniques : Differential pulse voltammetry (DPV) clarifies one-electron processes. For example, DPV confirmed the first reduction of [Cr(CO)₄(2)] is ligand-centered, with E₁/₂ ≈ −2.4 V vs. Fc⁺/Fc .

- Controlled potential ranges : Limiting scans to −2.0 V stabilizes radical anions, improving reversibility .

Q. How can ligand design mitigate challenges in crystallizing low-symmetry pyridine-metal complexes?

Answer: Strategies include:

- Co-crystallization agents : Bulky counterions (e.g., PF₆⁻) or solvent molecules (e.g., THF) improve crystal packing .

- SHELX refinement : Use of SHELXL for high-resolution data (e.g., Mo Kα radiation) resolves disorder in phenyl rings. For example, SHELXPRO interfaces enable macromolecular refinement when twinning occurs .

- Temperature control : Slow cooling (0.1°C/min) during crystallization minimizes thermal motion artifacts .

Q. Why do pyridine ligands exhibit lower catalytic activity in CO₂ activation compared to phosphorus analogs?

Answer: Phosphinine ligands stabilize electron-rich metal centers via strong π-backbonding, enabling CO₂ insertion into M–P bonds. Pyridine ligands, with weaker π-accepting ability, form less stable intermediates. For example, [W(CO)₄(phosphinine)] cleaves CO₂ bonds at −40°C, while pyridine analogs require harsher conditions (>100°C) . DFT calculations confirm lower LUMO energy in phosphorus systems (−3.2 eV vs. −1.8 eV for pyridine), facilitating charge transfer .

Methodological Considerations

Q. What criteria guide the selection of metal precursors for pyridine ligand coordination?

Answer: Key factors include:

- Oxidation state : Low-oxidation-state metals (Cr⁰, Mo⁰) favor ligand substitution due to labile CO ligands .

- Steric effects : Bulky precursors (e.g., [Rh(cod)₂]⁺) hinder chelation; smaller fragments (e.g., [Re(CO)₅Br]) enable faster kinetics .

- Spectroscopic compatibility : [M(CO)₆] precursors allow tracking of substitution via IR ν(CO) shifts .

Q. How do solvent effects influence UV-Vis spectra of pyridine-metal complexes?

Answer: Solvent polarity alters MLCT (metal-to-ligand charge transfer) band positions. For example, in DMSO, [Mo(CO)₄(2)] shows a redshift (λmax ≈ 450 nm) compared to toluene (λmax ≈ 420 nm) due to stabilized excited states. Negative solvatochromism correlates with reduced π-accepting ability in pyridine vs. phosphinine ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.